molecular formula C12H19ClN4O2 B2437047 N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride CAS No. 2247107-28-2

N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride

Cat. No.: B2437047
CAS No.: 2247107-28-2
M. Wt: 286.76
InChI Key: AJAYLXPBCBSAPG-UHFFFAOYSA-N
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Description

N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a spirocyclic structure, which is a fusion of two rings that share a single atom, and includes functional groups such as amides and hydrochlorides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often require a catalyst, such as an acid or a base, and may involve heating to promote the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

  • Addition: Electrophilic addition reactions can be facilitated by strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of alkylated derivatives.

  • Addition: Formation of halogenated or hydroxylated derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.

  • Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, such as cancer or infectious diseases.

  • Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its spirocyclic structure and the presence of multiple functional groups. Similar compounds may include other spirocyclic compounds or derivatives with similar functional groups. Some examples of similar compounds are:

  • Spiro[4,5]triazolidine-3,6-dione

  • N-Methylspiro[2,3-dihydropyrimidin-4,1'-isoquinoline]-3-carboxamide

  • N-Methylspiro[2,3-dihydropyrimidin-4,1'-indoline]-3-carboxamide

These compounds share structural similarities but may differ in their functional groups or substitution patterns, leading to different chemical and biological properties.

Properties

IUPAC Name

N-methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2.ClH/c1-13-11(17)10-6-9-7-18-12(8-16(9)15-10)2-4-14-5-3-12;/h6,14H,2-5,7-8H2,1H3,(H,13,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAYLXPBCBSAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN2CC3(CCNCC3)OCC2=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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